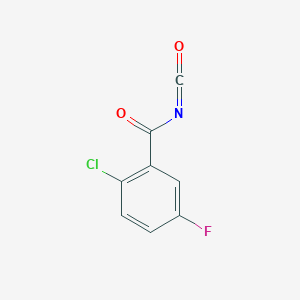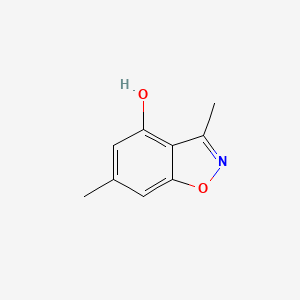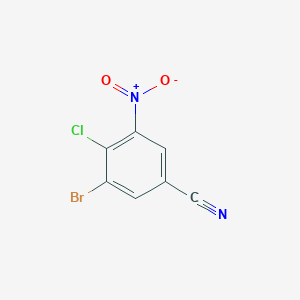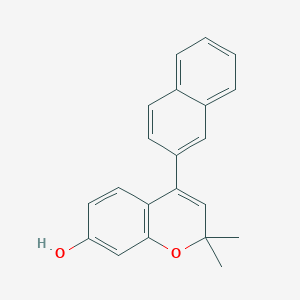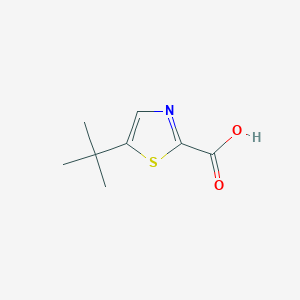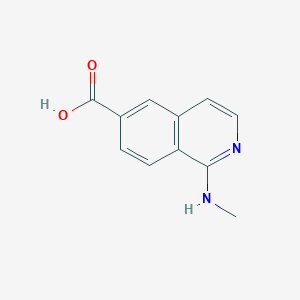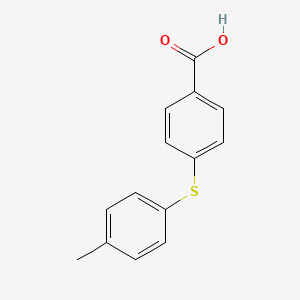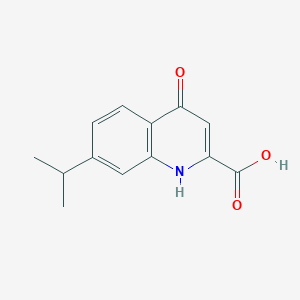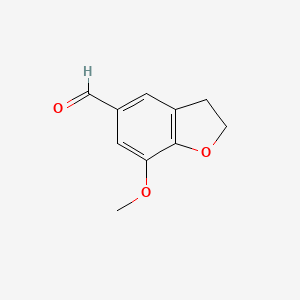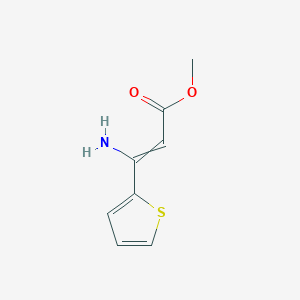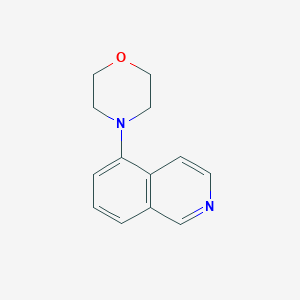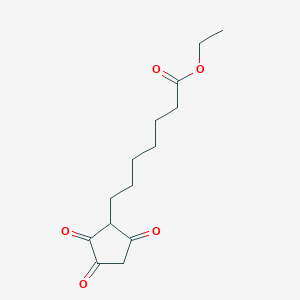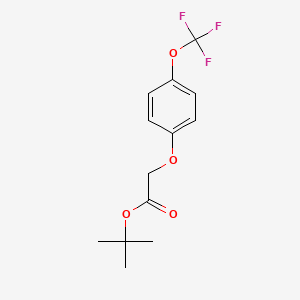
3beta-(Tosyloxy)-5alpha-cholestane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3beta-(Tosyloxy)-5alpha-cholestane: is a synthetic derivative of cholestane, a saturated steroid hydrocarbon. This compound is characterized by the presence of a tosyl (p-toluenesulfonyl) group attached to the 3-beta position of the cholestane skeleton. The tosyl group is a common protecting group in organic synthesis, often used to enhance the reactivity of hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3beta-(Tosyloxy)-5alpha-cholestane typically involves the tosylation of 5alpha-cholestan-3beta-ol. The reaction is carried out by treating 5alpha-cholestan-3beta-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) until completion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale tosylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3beta-(Tosyloxy)-5alpha-cholestane can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be displaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-heteroatom bonds.
Reduction Reactions: The compound can be reduced to 5alpha-cholestan-3beta-ol by using reducing agents like lithium aluminum hydride (LiAlH4).
Elimination Reactions: Under basic conditions, the tosyl group can be eliminated to form alkenes.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., sodium azide, sodium methoxide) in polar aprotic solvents (e.g., dimethylformamide).
Reduction: Lithium aluminum hydride in anhydrous ether.
Elimination: Strong bases (e.g., potassium tert-butoxide) in aprotic solvents (e.g., dimethyl sulfoxide).
Major Products:
Substitution: Formation of 3-substituted cholestane derivatives.
Reduction: Regeneration of 5alpha-cholestan-3beta-ol.
Elimination: Formation of cholest-2-ene derivatives.
Scientific Research Applications
Chemistry: 3beta-(Tosyloxy)-5alpha-cholestane is used as an intermediate in the synthesis of various steroidal compounds. Its reactivity makes it a valuable tool for introducing functional groups at the 3-position of the cholestane skeleton.
Biology and Medicine: The compound and its derivatives have been studied for their potential biological activities, including anti-cancer properties. For example, cholestane derivatives have shown cytotoxicity against tumor cells by inducing apoptosis and autophagy .
Industry: In the pharmaceutical industry, this compound serves as a precursor for the synthesis of bioactive steroids and other complex molecules.
Mechanism of Action
The biological effects of 3beta-(Tosyloxy)-5alpha-cholestane are primarily mediated through its conversion to active metabolites. These metabolites can interact with cellular targets such as enzymes and receptors, leading to various biological responses. For instance, cholestane derivatives have been shown to induce endoplasmic reticulum (ER) stress and autophagy in cancer cells, contributing to cell death .
Comparison with Similar Compounds
Cholestane-3beta,5alpha,6beta-triol: Another cholestane derivative with hydroxyl groups at the 3, 5, and 6 positions.
3beta,6beta-Diacetoxy-5alpha-cholestan-5-ol: A cholestane derivative with acetoxy groups at the 3 and 6 positions, known for its antioxidant activity.
Uniqueness: 3beta-(Tosyloxy)-5alpha-cholestane is unique due to the presence of the tosyl group, which enhances its reactivity and allows for diverse chemical transformations. This makes it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C34H54O3S |
|---|---|
Molecular Weight |
542.9 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H54O3S/c1-23(2)8-7-9-25(4)30-16-17-31-29-15-12-26-22-27(37-38(35,36)28-13-10-24(3)11-14-28)18-20-33(26,5)32(29)19-21-34(30,31)6/h10-11,13-14,23,25-27,29-32H,7-9,12,15-22H2,1-6H3/t25-,26+,27+,29+,30-,31+,32+,33+,34-/m1/s1 |
InChI Key |
IAEKFZXJTDNGTI-JYFMWEQCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@H]4CC[C@@H]5[C@H](C)CCCC(C)C)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C(C2)CCC4C3CCC5(C4CCC5C(C)CCCC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


